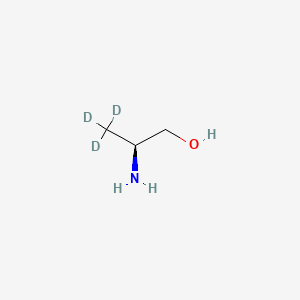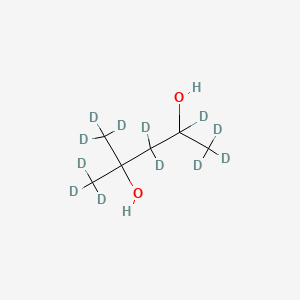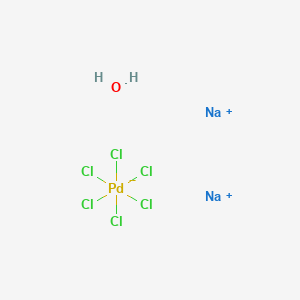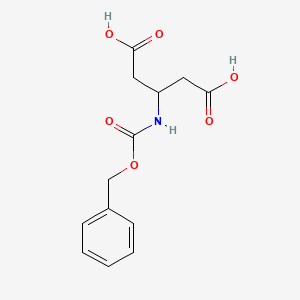
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, an ethoxy group, and a nitro group attached to an aniline ring. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Alkylation: Introduction of the tert-butyl group.
Ethoxylation: Addition of the ethoxy group.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Chemical Reactions Analysis
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine with an amine group using ammonia or an amine.
Scientific Research Applications
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.
Analytical Chemistry: The compound is used as a reference standard in analytical methods.
Mechanism of Action
The specific mechanism of action of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline depends on its applicationFor example, the nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or be a site for nucleophilic substitution .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline include:
4-Bromo-2-nitroaniline: Lacks the tert-butyl and ethoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Bromo-N-tert-butyl-2-nitroaniline: Similar structure but without the ethoxy group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-5-ethoxy-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-5-18-11-7-9(14-12(2,3)4)10(15(16)17)6-8(11)13/h6-7,14H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTPJLMWDWBTNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681507 |
Source


|
| Record name | 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-66-4 |
Source


|
| Record name | Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)




![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

